

Precision Synthesis of AHPC-Based VHL Ligands for PROTAC Development

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Compound of Interest

Compound Name: (S,R,S)-AHPC-CO-C1-NH2 HCl

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Executive Summary

This technical guide details the chemical synthesis and strategic application of 4-hydroxy-1-methyl-pyrrolidine-2-carboxylic acid (AHPC) derivatives, specifically the VH032 scaffold. As the primary recruitment moiety for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase in Targeted Protein Degradation (TPD), the integrity of the AHPC core is paramount. This document moves beyond basic literature review to provide a field-validated, step-by-step protocol for synthesizing high-affinity VHL ligands with engineered "exit vectors" for PROTAC linker attachment.

Part 1: Mechanistic Foundation & Ligand Design

The VHL E3 ligase naturally recognizes the Hypoxia-Inducible Factor 1

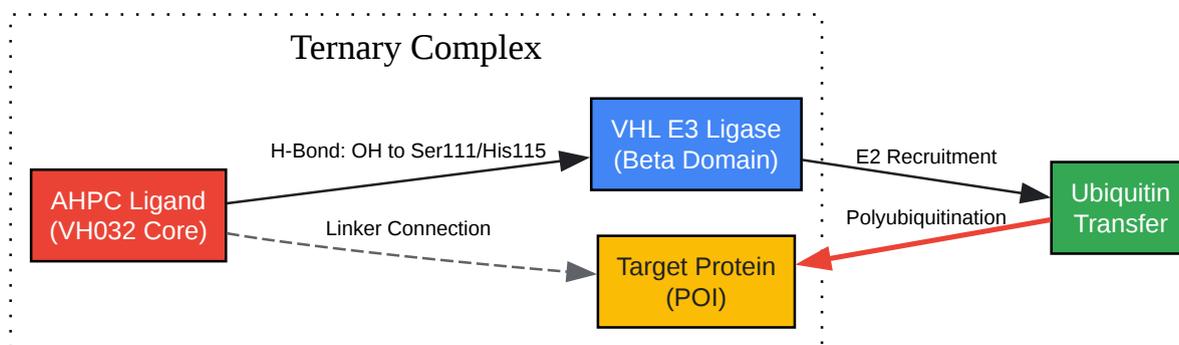
(HIF-1

) only when specific proline residues (Pro564) are hydroxylated. The AHPC scaffold mimics this (2S,4R)-4-hydroxyproline motif, acting as a high-affinity anchor.

The Binding Interface

The VHL binding pocket is stereospecific. The hydroxyl group on the pyrrolidine ring forms critical hydrogen bonds with Ser111 and His115 deep within the VHL

-domain. The "Left-Hand Side" (LHS) acetyl group interacts with Phe91, while the "Right-Hand Side" (RHS) phenyl tail stacks in a hydrophobic groove.



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Figure 1: Mechanistic logic of VHL recruitment. The AHPC ligand anchors the E3 ligase, enabling ubiquitin transfer to the linked target protein.

Part 2: Strategic Retrosynthesis & Exit Vectors

A successful PROTAC synthesis requires an "Exit Vector"—a site on the ligand where a linker can be attached without disrupting the VHL binding affinity.^[1]

The Two Primary Exit Vectors

- Phenolic Exit Vector (RHS): Located on the phenyl ring of the benzylamine tail. This is the most versatile vector (used in VZ185).
- Terminal Amine Vector (LHS): Located at the N-terminus of the tert-leucine tail.

This guide focuses on the Phenolic VHL Ligand synthesis, as it allows for robust ether linkage chemistry compatible with most PROTAC linkers (PEG/Alkyl chains).

Retrosynthetic Analysis

- Target: Phenolic-VH032 Derivative.
- Disconnection 1 (Amide Bond): Breaks into the LHS-Acid (N-Boc-L-tert-leucine) and the AHPC-Amine.
- Disconnection 2 (Amide Bond): Breaks into trans-4-hydroxy-L-proline and the Functionalized Benzylamine.

Part 3: Practical Synthesis Protocol

Safety Note: All reactions involving coupling reagents (HATU) and halogenated solvents must be performed in a fume hood.

Phase 1: Synthesis of the Right-Hand Side (RHS) Amine

The synthesis begins with the construction of the functionalized benzylamine. For the phenolic variant, we utilize 4-(4-methylthiazol-5-yl)benzylamine with a phenol handle.

Reagents:

- 4-bromo-benzylamine hydrochloride
- 4-methylthiazole[2][3]
- Palladium(II) acetate (Catalyst)
- Potassium carbonate (Base)

Note: Commercially available "VH032-amine" or "VHL Ligand 1" precursors are often expensive. In-house synthesis via Suzuki coupling or C-H activation is cost-effective for scale-up.

Phase 2: The Core Coupling (The Critical Step)

This step couples the VHL recognition motif (Hydroxyproline) to the RHS tail.

Step 2.1: Coupling

- Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous DMF (0.1 M concentration).
- Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes at 0°C to activate the acid.
- Add the RHS Benzylamine (1.0 eq).
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

- Validation: Monitor via LCMS.[4] Look for the [M+H]⁺ peak corresponding to the Boc-protected intermediate.
- Workup: Dilute with EtOAc, wash with 1M HCl (carefully, to remove unreacted amine), sat. NaHCO₃, and Brine. Dry over MgSO₄.

Step 2.2: Deprotection

- Dissolve the intermediate in DCM.
- Add TFA (20% v/v). Stir for 1 hour at RT.
- Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA. This yields the VHL-Amine TFA salt.

Phase 3: Left-Hand Side (LHS) Assembly

The final step attaches the tert-leucine tail, which provides rigidity and hydrophobic contacts.

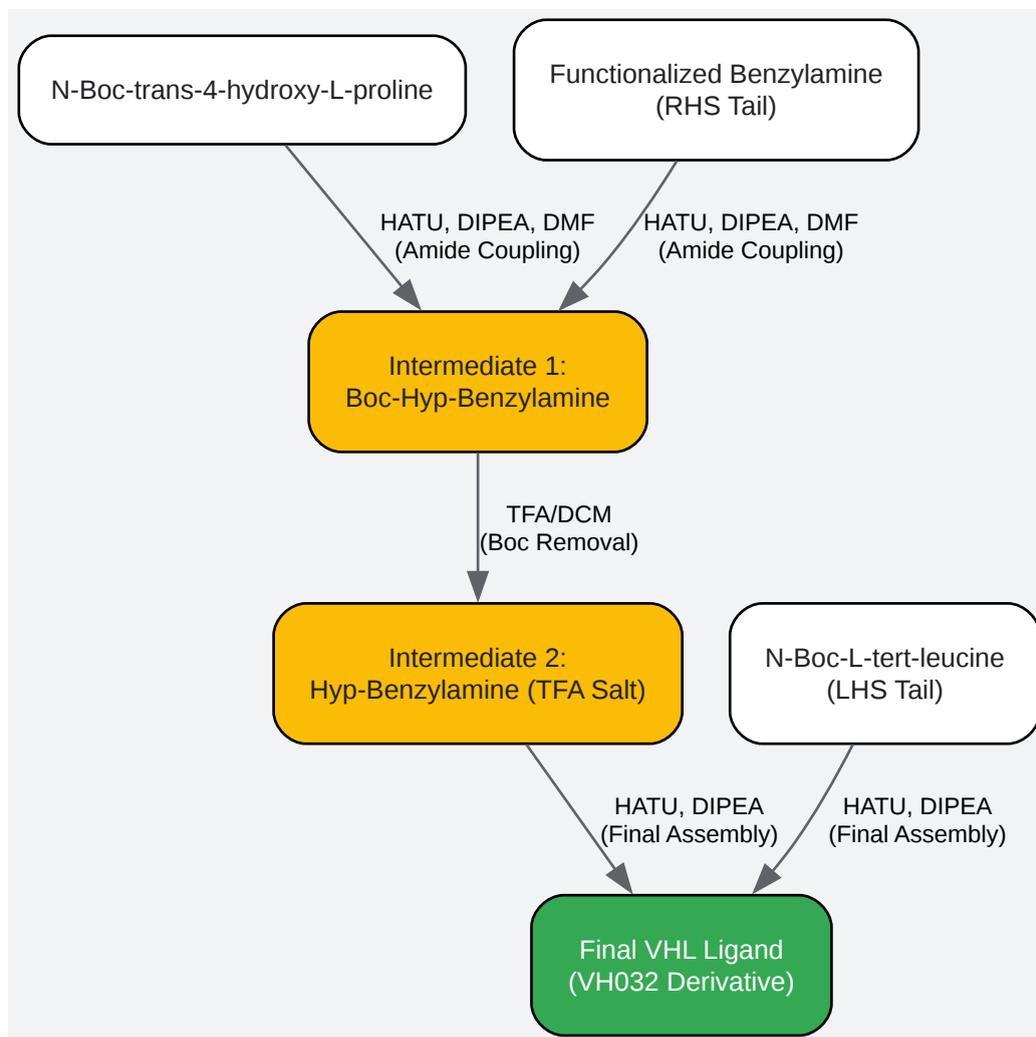
- Dissolve N-Boc-L-tert-leucine (1.0 eq) in DMF.
- Activate with HATU (1.05 eq) and DIPEA (4.0 eq - extra base needed to neutralize the TFA salt from Phase 2).
- Add the VHL-Amine TFA salt (1.0 eq).
- Stir for 2 hours at RT.
- Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Summary of Quantitative Reagents

Component	Reagent	Equiv.[4][5][6][7]	Role
Core	N-Boc-trans-4-hydroxy-L-proline	1.0	VHL Recognition Motif
Coupling	HATU	1.1	Peptide Coupling Agent
Base	DIPEA (Hunig's Base)	3.0	Proton Scavenger
LHS Tail	N-Boc-L-tert-leucine	1.0	Hydrophobic Contact (Phe91)
Solvent	DMF (Anhydrous)	N/A	Reaction Medium

Part 4: Workflow Visualization

The following diagram illustrates the convergent synthesis of the functionalized VHL ligand.



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Figure 2: Convergent synthetic route for VH032-based ligands. The sequence prioritizes the preservation of stereochemistry on the hydroxyproline core.

Part 5: Quality Control & Validation (Self-Validating Systems)

To ensure the trustworthiness of the synthesized ligand, the following analytical checkpoints must be met.

Stereochemical Integrity (NMR)

The most common failure mode is epimerization at the C2 or C4 position of the proline ring.

- Checkpoint: In ^1H NMR (DMSO- d_6), the -proton of the hydroxyproline should appear as a doublet of doublets (or multiplet) around 4.3–4.5 ppm.
- Diastereomers: If epimerization occurs, you will see "shadow peaks" adjacent to the major amide rotamers. The integration ratio should be >95:5.

Binding Validation (Biophysical)

Before using the ligand in a PROTAC, validate binding to VHL.

- Fluorescence Polarization (FP): Displace a HIF-1 peptide probe. High-affinity ligands (like VH032) typically show values < 200 nM [1].
- Isothermal Titration Calorimetry (ITC): Verify the enthalpy-driven binding characteristic of the hydroxyproline interaction.

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